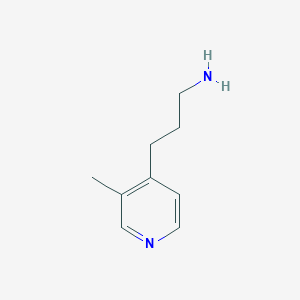

3-(3-Methylpyridin-4-yl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Methylpyridin-4-yl)propan-1-amine is a useful research chemical for various organic synthesis transformations . It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C9H14N2/c1-8-7-11-6-4-9(8)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3 . This compound has a molecular weight of 150.22 . Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 150.22 .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research has shown that certain tertiary amines, synthesized by alkylation reactions, demonstrate significant inhibitive performance on carbon steel corrosion. These compounds, by retarding the anodic dissolution of iron, act as anodic inhibitors and form protective layers on the metal surface, thereby improving corrosion resistance. The adsorption of these compounds on carbon steel surfaces follows the Langmuir isotherm model, indicating a strong and specific interaction between the inhibitor molecules and the metal surface (Gao, Liang, & Wang, 2007).

Synthesis and Characterization of Organic Compounds

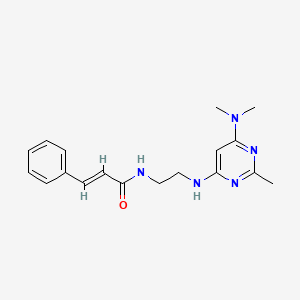

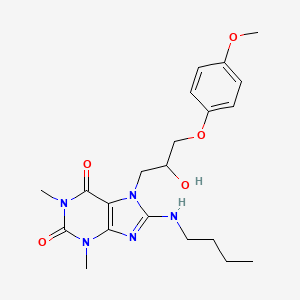

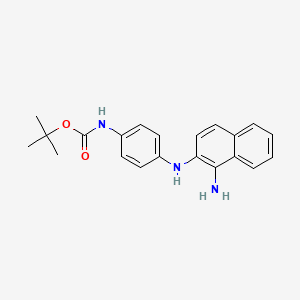

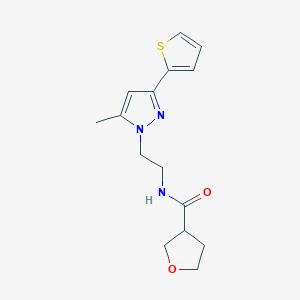

Aminopyridines have been utilized as key intermediates in the synthesis of various organic compounds, including pharmaceuticals. For instance, the reaction of hydroxymethyl pyrazole derivatives with primary amines yields a variety of biologically active compounds. These synthesized compounds have been characterized through techniques like FT-IR, UV–visible, and NMR spectroscopy, demonstrating their potential pharmacological applications (Titi et al., 2020).

Catalysis

Aminopyridines have been used to synthesize trialkyltantalum complexes, which exhibit potential as catalysts in organic synthesis. These complexes, characterized by X-ray diffraction studies, adopt distinct coordination environments that contribute to their stability and reactivity at elevated temperatures. This research opens new avenues for the development of catalytic processes involving alkyltantalum complexes (Noor, Kretschmer, & Kempe, 2006).

Antimicrobial and DNA Cleavage Activity

Ni(II) complexes derived from Schiff base ligands, which include unsymmetrical tripodal amines, have shown remarkable antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as yeast species like Candida albicans. These complexes also exhibit DNA cleavage activity, highlighting their potential use in biomedical research and therapeutic applications (Keypour et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(3-methylpyridin-4-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8-7-11-6-4-9(8)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQARVRGPLPRMOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2967312.png)

![N-[[1-(4-Methoxyphenyl)cyclobutyl]methyl]oxirane-2-carboxamide](/img/structure/B2967313.png)

![2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2967314.png)

![3-[1,1'-Biphenyl]-4-yl-1H-pyrazole](/img/structure/B2967315.png)

![Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate](/img/structure/B2967323.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2967326.png)

![N-[(4-carbamoylphenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2967327.png)